2-Methylfuro[2,3-b]pyridin-3(2H)-one 2-Methylfuro[2,3-b]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 109274-84-2
VCID: VC20740351
InChI: InChI=1S/C8H7NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5H,1H3
SMILES: CC1C(=O)C2=C(O1)N=CC=C2
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

2-Methylfuro[2,3-b]pyridin-3(2H)-one

CAS No.: 109274-84-2

Cat. No.: VC20740351

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylfuro[2,3-b]pyridin-3(2H)-one - 109274-84-2

CAS No. 109274-84-2
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 2-methylfuro[2,3-b]pyridin-3-one
Standard InChI InChI=1S/C8H7NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5H,1H3
Standard InChI Key JOWDJQPKMGBDOR-UHFFFAOYSA-N
SMILES CC1C(=O)C2=C(O1)N=CC=C2
Canonical SMILES CC1C(=O)C2=C(O1)N=CC=C2

Chemical Properties of 2-Methylfuro[2,3-b]pyridin-3(2H)-one

Molecular Structure and Physical Properties

While specific data for 2-Methylfuro[2,3-b]pyridin-3(2H)-one is limited in the provided search results, we can extrapolate some properties based on the closely related isomer 2-Methylfuro[3,2-b]pyridin-3(2H)-one:

PropertyValue
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
CAS NumberNot specified for [2,3-b] isomer
StructureBicyclic heterocyclic compound with fused furan and pyridine rings
Functional GroupsMethyl group at position 2, ketone at position 3

The presence of the ketone group at the 3-position likely enhances the polarity of the molecule compared to non-oxidized furopyridines, such as 2-methylfuro[3,2-b]pyridine which has a molecular weight of 133.15 g/mol and lacks the oxygen functionality .

Reactivity and Chemical Behavior

The reactivity of 2-Methylfuro[2,3-b]pyridin-3(2H)-one would be influenced by both the heterocyclic ring system and the functional groups present. Based on general furopyridine chemistry:

  • The ketone functionality at position 3 would serve as a potential site for nucleophilic attack.

  • The methyl group at position 2 could undergo functionalization reactions typical of benzylic positions.

  • The nitrogen atom in the pyridine ring would exhibit basic properties, though likely attenuated due to the electronic influence of the fused ring system.

  • The compound would likely display amphiphilic properties due to the combination of hydrophobic (methyl group) and hydrophilic (ketone) functionalities .

Synthesis Methods for Furopyridines

Modern Synthetic Developments

Recent advancements in furopyridine synthesis include one-pot methods under mild conditions. For instance, research has demonstrated the synthesis of substituted furopyridines through I₂-mediated oxidative reactions of enamines via tandem cyclization under metal-free conditions . This approach offers advantages in terms of efficiency and environmental considerations.

The literature also mentions the preparation of various furopyridine derivatives through reactions involving different amines with appropriate starting materials, typically carried out in solvents like DMF at elevated temperatures (60-70°C) .

Applications and Research Findings

Structure-Activity Relationships

The biological activity of furopyridine derivatives appears to be influenced by:

  • The specific fusion pattern of the heterocyclic rings

  • The nature and position of substituents

  • The presence of additional functional groups that may participate in binding interactions

Research on related compounds suggests that modifications to the core furopyridine structure can significantly impact biological activity, making this an important consideration for medicinal chemistry applications .

Analytical Characterization

Spectroscopic Identification

For the characterization of furopyridine derivatives, the literature indicates the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra are typically recorded at 400 MHz

    • ¹³C NMR spectra are recorded at 100 MHz

    • Common solvents include CDCl₃ and DMSO-d₆

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) is employed to confirm molecular formulas

    • For example, related furopyridines have been characterized with HRMS data matching calculated values within acceptable error margins

  • Melting Point Determination:

    • Typically performed using instruments like Fisher-Johns apparatus

The analytical data for the structurally related compound 2,5-bis(4-fluorophenyl)-7-methylfuro[3,2-b]pyridine includes detailed NMR data: ¹H NMR (400 MHz, CDCl₃): δ = 7.99-7.95 (m, 2H), 7.91-7.88 (m, 2H), 7.40 (s, 1H), 7.20-7.13 (m, 5H), 2.63 (s, 3H) . Similar spectroscopic patterns would be expected for 2-Methylfuro[2,3-b]pyridin-3(2H)-one, with appropriate modifications reflecting its unique structure.

Comparison with Related Compounds

Structural Analogs and Isomers

Several structurally related furopyridine compounds have been reported in the literature:

CompoundMolecular FormulaMolecular WeightNotable Features
2-methylfuro[3,2-b]pyridineC₈H₇NO133.15 g/molBasic furopyridine without ketone functionality
2-Methylfuro[3,2-b]pyridin-3(2H)-oneC₈H₇NO₂149.15 g/molPositional isomer of the target compound
2,5-bis(4-methoxyphenyl)-7-methylfuro[3,2-b]pyridineC₂₂H₂₀NO₃346.14 g/molMore complex derivative with aryl substituents

The structural differences between these compounds, particularly the position of ring fusion and the presence of the ketone group, would be expected to influence their physical properties and biological activities significantly.

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